4-Acetylpiperidine-1-carbonyl chloride

Description

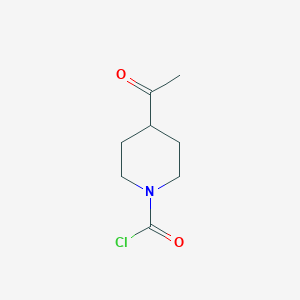

Structure

3D Structure

Properties

CAS No. |

125094-85-1 |

|---|---|

Molecular Formula |

C8H12ClNO2 |

Molecular Weight |

189.64 g/mol |

IUPAC Name |

4-acetylpiperidine-1-carbonyl chloride |

InChI |

InChI=1S/C8H12ClNO2/c1-6(11)7-2-4-10(5-3-7)8(9)12/h7H,2-5H2,1H3 |

InChI Key |

LCQBWKOWXCXGSM-UHFFFAOYSA-N |

SMILES |

CC(=O)C1CCN(CC1)C(=O)Cl |

Canonical SMILES |

CC(=O)C1CCN(CC1)C(=O)Cl |

Synonyms |

1-Piperidinecarbonylchloride,4-acetyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

4-Acetylpiperidine-1-carbonyl chloride CAS number and properties

CAS Number: 59084-16-1

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 4-Acetylpiperidine-1-carbonyl chloride, a key intermediate for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a reactive acyl chloride compound. It is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2] Its bifunctional nature, containing both a reactive carbonyl chloride and a piperidine scaffold, makes it a versatile reagent in medicinal chemistry.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 59084-16-1 | [3][4][5] |

| Molecular Formula | C₈H₁₂ClNO₂ | [3][4][5] |

| Molecular Weight | 189.64 g/mol | [3][5] |

| IUPAC Name | 1-acetylpiperidine-4-carbonyl chloride | [1][5] |

| Appearance | White to yellow or brown crystalline powder | [1][3] |

| Purity | Typically ≥95% | [1][3] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 135-137 °C | [3][4] |

| Boiling Point | 308.0 ± 35.0 °C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.224 g/cm³ | [3][4] |

| Flash Point | 140.1 °C | [3][4] |

| Solubility | Slightly soluble in Dimethyl sulfoxide (DMSO) | [2][3][4] |

| Vapor Pressure | 0.0007 mmHg at 25°C | [3][4] |

| Refractive Index | 1.496 | [3][4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the compound's identity and purity.

-

Mass Spectrometry: The NIST Mass Spectrometry Data Center provides reference spectra for 1-Acetylpiperidine-4-carbonyl chloride, which can be used for identification purposes.[6]

-

Infrared (IR) Spectroscopy: The characteristic feature in the IR spectrum for an acyl chloride is a strong carbonyl (C=O) stretching band appearing at a high wavenumber, typically around 1800 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom.[7] The NIST WebBook includes a gas-phase IR spectrum for the parent carboxylic acid, 1-Acetyl-4-piperidinecarboxylic acid, which shows a strong carbonyl absorption, though at a lower frequency than the acyl chloride.[8]

Experimental Protocols

Synthesis of this compound

The compound is typically prepared from its corresponding carboxylic acid, 1-acetylpiperidine-4-carboxylic acid. A common method involves reaction with a chlorinating agent like thionyl chloride (SOCl₂).

Methodology:

-

To a stirred solution of 1-acetylpiperidine-4-carboxylic acid in an inert, dry solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude this compound can be used directly in subsequent steps or purified by crystallization if necessary.

Caption: Synthesis of this compound.

Application in Amide Synthesis (Amidation)

A primary application of this compound is the acylation of amines to form amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

General Methodology:

-

Dissolve the desired primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) in an inert, anhydrous solvent (e.g., dichloromethane, THF, or Cyrene™) and cool the mixture to 0 °C in an ice bath.[11][12]

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution. The reaction is often exothermic.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until completion.

-

Upon completion, the reaction is typically quenched with water or an aqueous solution. The product can then be extracted with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude amide product, which can be further purified by column chromatography or crystallization.

Caption: General workflow for amide synthesis.

Safety, Handling, and Storage

Hazard Identification:

-

Causes severe skin burns and eye damage.[1]

-

Harmful if swallowed.[1]

-

May cause respiratory irritation.

Safety Precautions:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Storage and Stability:

-

The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen).[3][4]

-

Store in a tightly sealed container in a cool, dry place, typically in a refrigerator.[1][3]

-

The compound is reported to be unstable at room temperature and may decompose.

References

- 1. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl 1 g | Buy Online [thermofisher.com]

- 2. biosynce.com [biosynce.com]

- 3. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester(206989-61-9) 1H NMR spectrum [chemicalbook.com]

- 4. 1-Acetylpiperidine-4-carbonyl chloride|lookchem [lookchem.com]

- 5. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl | Fisher Scientific [fishersci.ca]

- 6. 1-Acetylpiperidine-4-carbonyl chloride | C8H12ClNO2 | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]

- 9. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR spectrum [chemicalbook.com]

- 10. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR [m.chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. pure.hud.ac.uk [pure.hud.ac.uk]

Physicochemical properties of 1-acetylpiperidine-4-carbonyl chloride

An In-depth Technical Guide on 1-Acetylpiperidine-4-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and reactivity of 1-acetylpiperidine-4-carbonyl chloride. This compound is a key intermediate in organic synthesis, particularly for the development of active ingredients in pharmaceuticals and pesticides.[1][2]

Physicochemical Properties

1-Acetylpiperidine-4-carbonyl chloride is a solid, often appearing as a white to yellow or pale orange powder or crystals.[1][3] It is characterized by its moisture sensitivity and hygroscopic nature, necessitating storage in a refrigerator under an inert atmosphere.[1][3]

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂ClNO₂ | [1] |

| Molar Mass | 189.64 g/mol | [1][4] |

| Melting Point | 135-137°C | [1][2][3] |

| Boiling Point | 308.0 ± 35.0 °C (Predicted) | [1][3] |

| Density | 1.224 g/cm³ | [1][3] |

| Appearance | Yellow to Pale Orange Solid | [1] |

| Solubility | Slightly soluble in DMSO | [1][3] |

| Flash Point | 140.1°C | [1][3] |

| Vapor Pressure | 0.0007 mmHg at 25°C | [1][3] |

| Refractive Index | 1.496 | [1][3] |

| pKa | -1.59 ± 0.40 (Predicted) | [1][3] |

| LogP | 0.171 | [5] |

| Stability | Moisture sensitive; unstable at room temperature.[1][4] | |

| CAS Number | 59084-16-1 | [1] |

Experimental Protocols

Synthesis of 1-Acetylpiperidine-4-carbonyl chloride

A common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The following is a generalized protocol for this transformation.

Methodology:

-

Reaction Setup: 1-Acetylpiperidine-4-carboxylic acid is dissolved in an inert anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Chlorinating Agent: A stoichiometric excess of thionyl chloride or oxalyl chloride is added dropwise to the solution at a controlled temperature, typically 0°C, to manage the exothermic reaction. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) ceases.

-

Isolation of Product: The solvent and excess chlorinating agent are removed under reduced pressure. The crude 1-acetylpiperidine-4-carbonyl chloride is then purified, typically by recrystallization or distillation under high vacuum, to yield the final product.

References

- 1. chembk.com [chembk.com]

- 2. biosynce.com [biosynce.com]

- 3. 1-Acetylpiperidine-4-carbonyl chloride|lookchem [lookchem.com]

- 4. 1-Acetylpiperidine-4-carbonyl Chloride Supplier & Manufacturer China | Price, Uses, Safety Data, COA & SDS [pipzine-chem.com]

- 5. 1-Acetylpiperidine-4-carbonyl chloride | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Structural Analysis and Characterization of 4-Acetylpiperidine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-Acetylpiperidine-1-carbonyl chloride, a key intermediate in organic synthesis and drug discovery. This document outlines its chemical properties, synthesis, and the analytical techniques employed for its characterization, presented in a format tailored for researchers and professionals in the field.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a carbonyl chloride group. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Physical Properties

| Parameter | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 59084-16-1 | [1][2] |

| Molecular Formula | C₈H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 189.64 g/mol | [1] |

| Appearance | White to yellow powder | [3] |

| Melting Point | 135-137 °C | [1] |

| Boiling Point | 308 °C at 760 mmHg | [1] |

| Density | 1.224 g/cm³ | [1] |

| Solubility | Slightly soluble in DMSO | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 1-acetylpiperidine-4-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1-acetylpiperidine-4-carboxylic acid.

Materials:

-

1-Acetylpiperidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen), a round-bottom flask is charged with 1-acetylpiperidine-4-carboxylic acid.

-

Anhydrous dichloromethane is added to suspend the starting material.

-

Thionyl chloride (typically 1.5 to 2.0 equivalents) is added dropwise to the stirred suspension at room temperature.

-

After the addition is complete, the reaction mixture is gently heated to reflux (around 40 °C for DCM) and maintained for 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC by observing the disappearance of the starting material).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. Care should be taken to trap the volatile and corrosive byproducts.

-

The resulting crude this compound can be used directly for subsequent reactions or purified further if necessary. Due to its reactivity, especially towards moisture, it is often generated in situ or used immediately.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Structural Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive structural elucidation and purity assessment of this compound.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons, and the piperidine ring protons. The protons adjacent to the nitrogen and the carbonyl chloride group will be deshielded and appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (acetyl and carbonyl chloride), the acetyl methyl carbon, and the carbons of the piperidine ring.

Table 2: Predicted NMR Spectral Data

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.1 (s) | ~21 |

| Piperidine CH₂ (adjacent to N) | ~3.5-3.8 (m) | ~45-50 |

| Piperidine CH₂ | ~1.6-2.0 (m) | ~25-30 |

| Piperidine CH | ~2.8-3.2 (m) | ~40-45 |

| Acetyl C=O | - | ~169 |

| Carbonyl Chloride C=O | - | ~175 |

Note: The predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The carbonyl chloride stretching vibration is expected at a higher wavenumber compared to the amide carbonyl stretch due to the inductive effect of the chlorine atom.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Carbonyl Chloride) | 1780 - 1815 | Strong |

| C=O (Amide) | 1630 - 1660 | Strong |

| C-N Stretch | 1100 - 1300 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

3.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 189 (for ³⁵Cl) and 191 (for ³⁷Cl) in an approximate 3:1 ratio.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Possible Fragment | Notes |

| 189/191 | [C₈H₁₂ClNO₂]⁺ | Molecular ion peak |

| 154 | [M - Cl]⁺ | Loss of a chlorine radical |

| 146 | [M - COCl]⁺ | Loss of the carbonyl chloride group |

| 126 | [M - COCl - H₂O]⁺ | Subsequent loss of water |

| 43 | [CH₃CO]⁺ | Acetyl cation, often the base peak |

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of this compound and for monitoring the progress of its synthesis.

3.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for purity analysis.[4]

Experimental Protocol: HPLC Analysis

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the carbonyl chromophore absorbs (e.g., 210 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

3.2.2. Gas Chromatography (GC)

GC can also be used for purity assessment, particularly for checking for volatile impurities.

Experimental Protocol: GC Analysis

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS).

-

Detector Temperature: 300 °C.

-

Carrier Gas: Helium or Nitrogen.

Diagram 2: Characterization Workflow

Caption: Workflow for the structural characterization and purity analysis.

Safety and Handling

This compound is an acyl chloride and should be handled with appropriate safety precautions. It is moisture-sensitive and will react with water to release hydrochloric acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, further optimization of the outlined protocols may be necessary.

References

- 1. 1-Acetylpiperidine-4-carbonyl chloride|lookchem [lookchem.com]

- 2. 1-Acetyl-piperidine-4-carbonyl chloride | 59084-16-1 [sigmaaldrich.com]

- 3. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl 1 g | Buy Online [thermofisher.com]

- 4. 1-Acetylpiperidine-4-carbonyl chloride | SIELC Technologies [sielc.com]

Spectroscopic Profile of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Acetylpiperidine-1-carbonyl chloride (CAS No: 59084-16-1), a key intermediate in various synthetic applications. Due to the limited availability of public experimental spectra, this document presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the compound's structure.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.2 | Multiplet | 2H | Axial H on C2, C6 |

| ~2.8 - 3.2 | Multiplet | 2H | Equatorial H on C2, C6 |

| ~2.5 - 2.8 | Multiplet | 1H | H on C4 |

| ~2.15 | Singlet | 3H | -C(O)CH₃ |

| ~1.8 - 2.1 | Multiplet | 2H | Axial H on C3, C5 |

| ~1.5 - 1.8 | Multiplet | 2H | Equatorial H on C3, C5 |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~170 - 172 | -C(O)Cl |

| ~169 | -N-C(O)CH₃ |

| ~45 - 50 | C2, C6 |

| ~40 - 45 | C4 |

| ~28 - 32 | C3, C5 |

| ~21 | -C(O)CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~1780 - 1815 | C=O stretch (acid chloride) |

| ~1640 - 1660 | C=O stretch (amide) |

| ~2850 - 2950 | C-H stretch (aliphatic) |

| ~1400 - 1470 | C-H bend (aliphatic) |

| ~1100 - 1300 | C-N stretch |

Table 4: Experimental Mass Spectrometry Data [1]

| m/z | Interpretation |

| 189 | [M]⁺ Molecular ion |

| 126 | [M - COCl]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Typical parameters: spectral width of 16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 240 ppm, pulse width of 30 degrees, relaxation delay of 2 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion electrospray ionization-mass spectrometer (ESI-MS).

-

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 2 scans/second.

-

-

-

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Extract the mass spectrum of the peak of interest.

-

Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with the predicted fragmentation of the proposed structure.

-

References

Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its three-dimensional structure allows for precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. This technical guide provides an in-depth overview of the synthesis and reactivity of piperidine derivatives. It covers key synthetic methodologies, including catalytic hydrogenation, reductive amination, cycloaddition reactions, and modern asymmetric approaches. The guide also explores the functionalization of the piperidine ring and presents quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Synthesis of Piperidine Derivatives

The construction of the piperidine core is a central task in synthetic organic chemistry. A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic asymmetric transformations.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[4][5][6] This approach typically involves the use of transition metal catalysts, such as rhodium, ruthenium, or palladium, under a hydrogen atmosphere.[5][6][7] While effective, the aromaticity of the pyridine ring often necessitates harsh reaction conditions, including high pressures and temperatures.[7][8] Recent advancements have focused on developing more efficient catalysts that operate under milder conditions.[7][8]

Reductive Amination

Intramolecular reductive amination of dicarbonyl compounds, such as dialdehydes or ketoaldehydes, is a powerful strategy for constructing the piperidine ring.[2][9][10] This method involves the formation of an imine or enamine intermediate from a linear precursor containing an amine and one or more carbonyl groups, followed by in situ reduction to yield the cyclized piperidine. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common reducing agents for this transformation.[9][11]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a type of pericyclic reaction, provides a convergent route to substituted tetrahydropyridines, which can be subsequently reduced to piperidines.[3][12][13][14] This reaction involves the [4+2] cycloaddition of an imine (the dienophile) with a diene.[15] The use of chiral catalysts or auxiliaries can render this reaction enantioselective, providing access to optically active piperidine precursors. The reaction can proceed via a concerted mechanism or a stepwise Mannich-Michael pathway, depending on the substrates and catalysts used.[14][15]

Asymmetric Synthesis of Chiral Piperidines

The demand for enantiomerically pure piperidine derivatives has driven the development of numerous asymmetric synthetic methods. A notable modern approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the synthesis of enantioenriched 3-substituted piperidines from dihydropyridine precursors and boronic acids.[16][17][18][19] This method demonstrates high yields and excellent enantioselectivity across a broad range of substrates.[17][18]

Data Presentation: Synthesis of Piperidine Derivatives

The following tables summarize quantitative data for selected synthetic methods.

Table 1: Catalytic Hydrogenation of Substituted Pyridines

| Entry | Substrate | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pyridine | Ru-Pd/Ac | 100°C, 3.0 MPa H₂ | >99 | [5] |

| 2 | 2-Methylpyridine | Ru-Pd/Ac | 100°C, 3.0 MPa H₂ | 100 | [5] |

| 3 | 4-Methylpyridine | Ru-Pd/Ac | 100°C, 3.0 MPa H₂ | ~95 | [5] |

| 4 | Pyridine | Rh/C (electrocatalytic) | Ambient Temp & Pressure | 98 |[7] |

Table 2: Asymmetric Synthesis of 3-Aryl-Tetrahydropyridines via Rh-Catalyzed Reductive Heck Reaction

| Entry | Aryl Boronic Acid | Ligand | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | (S)-Segphos | 81 | 96 | [18] |

| 2 | 4-Tolylboronic acid | (S)-Segphos | 85 | 96 | [17] |

| 3 | 4-Methoxyphenylboronic acid | (S)-Segphos | 84 | 97 | [17] |

| 4 | 4-Chlorophenylboronic acid | (S)-Segphos | 79 | 95 |[17] |

Experimental Protocols

Protocol for Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from Mishra, S. et al., J. Am. Chem. Soc., 2023.[17]

Materials:

-

[Rh(cod)OH]₂ (di-μ-hydroxobis(1,5-cyclooctadiene)dirhodium(I))

-

(S)-Segphos ligand

-

Cesium hydroxide (CsOH) aqueous solution (50 wt%)

-

Aryl boronic acid

-

Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)

-

Toluene, Tetrahydrofuran (THF), Water (degassed)

-

Diethyl ether (Et₂O)

-

Silica gel

Procedure:

-

To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

-

Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).

-

Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (180 µL, 1 mmol, 2.0 equiv).

-

Stir the resulting catalyst solution at 70°C for 10 minutes.

-

Add the aryl boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine substrate (0.5 mmol, 1.0 equiv).

-

Stir the reaction mixture at 70°C for 20 hours.

-

Upon completion, cool the mixture to room temperature and dilute with Et₂O (5 mL).

-

Pass the mixture through a short plug of silica gel, washing the plug with an additional 20 mL of Et₂O.

-

Remove the solvents under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted tetrahydropyridine.[17]

General Protocol for Catalytic Hydrogenation of Pyridine

This is a generalized protocol based on common literature procedures.[5][6]

Materials:

-

Pyridine derivative

-

Heterogeneous catalyst (e.g., 5% Ru/C or 10% Pd/C)

-

Solvent (e.g., ethanol, methanol, or acetic acid)

-

High-pressure autoclave/hydrogenator

Procedure:

-

Charge a high-pressure autoclave with the pyridine derivative and a suitable solvent.

-

Add the catalyst (typically 1-10 mol% loading).

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 MPa).

-

Heat the reaction mixture to the target temperature (e.g., 80-120°C) with vigorous stirring.

-

Monitor the reaction progress by analyzing aliquots (e.g., by GC-MS or TLC).

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude piperidine product, which can be further purified if necessary.

Reactivity of the Piperidine Scaffold

Functionalization of a pre-existing piperidine ring is a key strategy for generating analogues in drug discovery programs.

N-Functionalization

The nitrogen atom of the piperidine ring is a nucleophilic and basic center, making it the most common site for functionalization. Reactions such as alkylation, acylation, arylation, and sulfonylation are routinely employed to introduce a wide variety of substituents at the nitrogen atom, which can modulate the compound's polarity, basicity, and pharmacological properties.

C-H Functionalization

Direct functionalization of the C-H bonds of the piperidine ring is a modern and powerful strategy for late-stage modification of complex molecules.[5][19][20] This approach avoids the need for pre-functionalized starting materials. Rhodium and palladium-catalyzed reactions have been developed for the site-selective arylation, alkylation, and amination of C-H bonds at the C2, C3, and C4 positions, often guided by a directing group on the piperidine nitrogen.[5][13][19]

Application in Medicinal Chemistry: A Case Study of Niraparib

Niraparib is an orally active, selective poly (ADP-ribose) polymerase (PARP) inhibitor that contains a chiral 3-substituted piperidine moiety.[16][18][21] It is approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[1][22]

Mechanism of Action: PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs) via the base excision repair pathway.[1] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the cells become highly dependent on PARP for survival.[1][16] Niraparib inhibits PARP-1 and PARP-2, which leads to the accumulation of unrepaired SSBs.[21][22] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[23] In HR-deficient cancer cells, these DSBs cannot be repaired efficiently, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death—a concept known as synthetic lethality.[21][23]

Mandatory Visualizations

Signaling Pathway: PARP Inhibition by Niraparib

Caption: Mechanism of Action for Niraparib via PARP Inhibition.

Experimental Workflow: General Piperidine Synthesis

Caption: General workflow for piperidine derivative synthesis.

Conclusion

The piperidine scaffold remains a highly valuable and versatile component in modern medicinal chemistry. The continuous evolution of synthetic methodologies, particularly in the realm of asymmetric catalysis and C-H functionalization, has expanded the accessible chemical space for piperidine-containing compounds. A thorough understanding of the synthesis and reactivity of this privileged heterocycle is essential for drug discovery professionals aiming to design and develop the next generation of therapeutics. This guide provides a foundational overview of these key aspects, serving as a resource for the rational design and synthesis of novel piperidine derivatives.

References

- 1. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. soc.chim.it [soc.chim.it]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [sigmaaldrich.com]

- 16. urology-textbook.com [urology-textbook.com]

- 17. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 21. go.drugbank.com [go.drugbank.com]

- 22. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

The Versatility of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide for Organic Synthesis in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex and biologically active molecules. Among these, 4-Acetylpiperidine-1-carbonyl chloride has emerged as a versatile and valuable scaffold. Its inherent structural features—a reactive acyl chloride for facile amide or ester bond formation, a piperidine ring common in many pharmaceuticals, and an acetyl group that can be further functionalized—make it a powerful tool in the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the role of this compound as a key building block, offering detailed experimental protocols, quantitative data, and logical workflows to aid researchers in its effective utilization. The piperidine moiety is a prevalent structural motif in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1] The strategic incorporation of this scaffold via building blocks like this compound can significantly accelerate drug discovery programs.

Core Properties and Reactivity

This compound is a bifunctional molecule that serves as an excellent starting point for the introduction of a substituted piperidine ring into a target molecule.

Key Reactive Sites:

-

Acyl Chloride: This is the primary site of reactivity, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, most notably amines and alcohols, to form stable amide and ester linkages, respectively. This reaction is typically rapid and high-yielding.

-

Acetyl Group: The methyl ketone of the acetyl group provides a handle for further synthetic transformations, such as alpha-functionalization, reduction to an alcohol, or conversion to an oxime, enabling the generation of diverse compound libraries.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for reaction planning and safety considerations.

| Property | Value | Reference |

| CAS Number | 59084-16-1 | [2] |

| Molecular Formula | C₈H₁₂ClNO₂ | [2] |

| Molecular Weight | 189.64 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 135-137 °C | [3] |

| Boiling Point | 308.0 ± 35.0 °C at 760 mmHg | [3] |

| Purity | ≥95% | [2] |

| Storage | Room temperature, under inert atmosphere | [3] |

Application in the Synthesis of Bioactive Molecules: A Case Study in AKT Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, the development of AKT inhibitors is a major focus of oncology drug discovery. The piperidine scaffold is a common feature in many potent and selective AKT inhibitors.

While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, we can extrapolate its utility from the synthesis of structurally related potent AKT inhibitors. For instance, the synthesis of a series of potent pan-AKT inhibitors bearing a piperidin-4-yl side chain has been reported, with compound 10h identified as a lead candidate with an AKT1 IC₅₀ of 24.3 nM.[3]

The core of these inhibitors often features a piperidine-4-carboxamide linkage. The following section provides a detailed, representative experimental protocol for the synthesis of a key intermediate that could be derived from this compound, leading to a similar class of AKT inhibitors.

Experimental Protocol: Synthesis of a Piperidine-4-carboxamide Intermediate

This protocol outlines the synthesis of an N-aryl-1-acetylpiperidine-4-carboxamide, a key intermediate that can be further elaborated to generate potent AKT inhibitors.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of a piperidine-4-carboxamide intermediate.

Materials:

-

This compound (1.0 eq)

-

4-Amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (2.0 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-acetylpiperidine-4-carboxamide.

Expected Yield and Characterization:

While the exact yield for this specific reaction is not published, similar acylation reactions typically proceed in good to excellent yields (70-95%). The final product should be characterized by standard analytical techniques:

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the piperidine ring protons, the acetyl methyl protons, and the pyrazolopyrimidine protons. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and ketone), and the carbons of the piperidine and pyrazolopyrimidine rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass of the product. |

| Purity (HPLC) | >95% |

Logical Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow from the building block to a potential drug candidate, including the key synthetic steps and subsequent biological evaluation.

Caption: A generalized workflow for the utilization of this compound in drug discovery.

Conclusion

This compound stands out as a highly valuable and versatile building block in the arsenal of the modern organic and medicinal chemist. Its predictable reactivity and the prevalence of the piperidine scaffold in bioactive molecules make it an attractive starting material for the synthesis of novel therapeutics. The ability to readily form robust amide and ester linkages, coupled with the potential for further functionalization of the acetyl group, provides a streamlined path to generating diverse chemical libraries for biological screening. The case study of its potential application in the synthesis of AKT inhibitors underscores its relevance in contemporary drug discovery efforts targeting critical signaling pathways in diseases such as cancer. By providing detailed protocols and a clear understanding of its reactivity, this guide aims to empower researchers to fully leverage the synthetic potential of this compound in their quest for new and improved medicines.

References

- 1. 1-Acetyl-N-hydroxy-4-{[4-(phenylthio)phenyl]sulfonyl}-piperidine-4-carboxamide | C20H22N2O5S2 | CID 11705503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride

For Immediate Release

For researchers, scientists, and professionals in drug development, the stability and handling of reagents are paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides an in-depth analysis of the moisture sensitivity and stability of 4-Acetylpiperidine-1-carbonyl chloride, a key building block in organic synthesis. Due to the limited availability of specific quantitative stability data in public literature, this guide combines known properties of the target molecule with established principles and experimental protocols for the broader class of acyl chlorides.

Core Properties and Inherent Instability

This compound is recognized as a moisture-sensitive and hygroscopic compound.[1][2][3] Its reactivity stems from the acyl chloride functional group, which is highly susceptible to nucleophilic attack by water. This inherent reactivity necessitates specific handling and storage conditions to maintain its chemical integrity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H12ClNO2 | [1][3][4] |

| Molecular Weight | 189.64 g/mol | [1] |

| Appearance | White to yellow or brown powder/crystals | [1][4] |

| Melting Point | 131-137 °C | [1][2][3] |

| Boiling Point | 308 °C at 760 mmHg | [1][2] |

| Sensitivity | Moisture Sensitive, Hygroscopic | [1][2][3] |

| Storage Conditions | Store in a refrigerator under an inert atmosphere. | [1][2] |

The presence of "up to ca 1M free HCl" noted in some commercial supplies of this reagent underscores its tendency to degrade, likely through hydrolysis upon exposure to ambient moisture.[3][4]

The Hydrolysis Pathway: A Fundamental Reaction

The primary degradation pathway for this compound in the presence of moisture is hydrolysis. Acyl chlorides readily react with water to form the corresponding carboxylic acid and hydrochloric acid.[5] This reaction is typically rapid and exothermic. The mechanism for the hydrolysis of acyl chlorides can vary from a bimolecular nucleophilic addition-elimination to a unimolecular (SN1) pathway, depending on the substituents and reaction conditions.[1][2][6]

Caption: Hydrolysis pathway of this compound.

Experimental Protocols for Stability and Moisture Assessment

Stability Assessment via HPLC with Derivatization

Direct analysis of highly reactive acyl chlorides by HPLC can be challenging. A common strategy involves derivatization to convert the acyl chloride into a more stable compound, which can then be quantified.[7][8][9][10]

Objective: To quantify the remaining this compound and its primary degradant (the corresponding carboxylic acid) over time under defined storage conditions (e.g., varying humidity and temperature).

Methodology:

-

Sample Preparation and Stressing:

-

Prepare samples of this compound in a controlled inert atmosphere (glovebox).

-

Expose the samples to various stress conditions (e.g., 25°C/60% RH, 40°C/75% RH) in stability chambers for predetermined time points (e.g., 0, 24, 48, 72 hours).

-

-

Derivatization:

-

At each time point, accurately weigh a portion of the stressed sample in an inert atmosphere.

-

Dissolve the sample in a suitable anhydrous aprotic solvent (e.g., acetonitrile).

-

Add a derivatizing agent. A common choice is an amine or an alcohol, such as anhydrous methanol or 2-nitrophenylhydrazine, which reacts with the acyl chloride to form a stable ester or amide derivative, respectively.[7][9][10]

-

Allow the reaction to proceed to completion under controlled conditions (e.g., room temperature for 30 minutes).[8]

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the derivative and the parent carboxylic acid.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare calibration standards of the derivatized this compound and the carboxylic acid degradant.

-

Calculate the concentration of the parent compound and its degradant in the stressed samples against the calibration curves.

-

Caption: A typical experimental workflow for stability testing of acyl chlorides.

Moisture Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and sensitive method for determining water content. For reactive compounds like acyl chlorides, care must be taken to avoid side reactions with the KF reagents.

Objective: To determine the water content of a sample of this compound.

Methodology:

-

Instrument Setup:

-

Use a coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for very low water content.[11]

-

Ensure the titration cell is dry and sealed from atmospheric moisture.

-

-

Reagent Selection:

-

Use specialized Karl Fischer reagents for aldehydes and ketones if there is a risk of side reactions, although the primary reactivity is with the acyl chloride group.

-

The solvent should be anhydrous and compatible with the sample (e.g., a mixture of methanol and chloroform).

-

-

Sample Handling:

-

All sample handling must be performed in a dry, inert atmosphere (e.g., a glovebox with low humidity).

-

Use a gas-tight syringe to transfer the sample into the titration vessel to prevent exposure to ambient air.

-

-

Titration:

-

Introduce a precisely weighed amount of the sample into the pre-tared titration vessel.

-

The instrument will automatically titrate the water present in the sample with the KF reagent.

-

The endpoint is detected potentiometrically.

-

-

Calculation:

-

The instrument's software calculates the water content, typically expressed as a percentage or in parts per million (ppm).

-

Handling and Storage: A Logic for Maintaining Integrity

Given its high sensitivity to moisture, strict adherence to proper handling and storage protocols is crucial.

-

Storage: The compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated.[1][2]

-

Handling: Operations involving this compound should be carried out in a glovebox or under a stream of dry, inert gas.[12] Avoid contact with skin and eyes, and use appropriate personal protective equipment (PPE), as the compound and its hydrolysis product (HCl) are corrosive.[2][5]

-

Dispensing: Use dry syringes or cannulas for transferring solutions. For solid dispensing, work quickly in an inert atmosphere. It is advisable to aliquot the material into smaller, single-use quantities to avoid repeated exposure of the main stock to potential atmospheric moisture.[12]

Caption: A logical workflow for the proper handling of moisture-sensitive reagents.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. labinsights.nl [labinsights.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. savemyexams.com [savemyexams.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. development-and-validation-of-a-general-derivatization-hplc-method-for-the-trace-analysis-of-acyl-chlorides-in-lipophilic-drug-substances - Ask this paper | Bohrium [bohrium.com]

- 9. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Karl Fischer water content titration - Scharlab [scharlab.com]

- 12. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Acetylpiperidine-1-carbonyl chloride

This guide provides comprehensive safety, handling, and storage precautions for 4-Acetylpiperidine-1-carbonyl chloride (CAS No. 59084-16-1), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed.[1]

GHS Hazard Pictograms:

-

GHS05: Corrosion[2]

Signal Word: Danger[2]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[2]

-

H318: Causes serious eye damage.[2]

-

R22: Harmful if swallowed.[1]

-

R34: Causing burns.[1]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a POISON CENTER or doctor/physician.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 59084-16-1 | [4] |

| Molecular Formula | C₈H₁₂ClNO₂ | [5][6] |

| Molecular Weight | 189.64 g/mol | [5] |

| Appearance | White solid or yellow powder | [2][5] |

| Melting Point | 135-137°C | |

| Boiling Point | 308.0 ± 35.0 °C at 760 mmHg | |

| Flash Point | 140.1 ± 25.9 °C | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Solubility | Slightly soluble in Dimethyl sulfoxide (DMSO) | [1] |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure risk.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Handle with gloves, which must be inspected prior to use.[9]

-

Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[9][10]

General Hygiene Practices

-

Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[11]

-

Do not ingest. If swallowed, seek immediate medical assistance.[4]

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's stability and prevent hazardous reactions.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7][9] Store in a corrosives area.[4] The material is hygroscopic and moisture-sensitive; store under an inert atmosphere.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, water, alcohols, amines, and metals.[4][7][11][12]

First Aid Measures

In the event of exposure, immediate medical attention is required.

-

General Advice: Show the safety data sheet to the doctor in attendance.[4]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][9] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[4]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Call a physician immediately.[4][9]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4]

-

If Swallowed: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[4]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full turnout gear.[9][11]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid dust formation and breathing dust.[9][11]

-

Environmental Precautions: Do not let the product enter drains.[9][11]

-

Methods for Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal. Avoid creating dust.[4][9]

Experimental Protocols

Detailed experimental protocols involving this compound are specific to individual research applications and are not available in standard safety data sheets. Researchers must develop and validate their own protocols in accordance with institutional safety guidelines and regulatory requirements.

Visual Workflows

The following diagrams illustrate key safety and emergency workflows.

Caption: Risk assessment and control workflow for handling the chemical.

Caption: Emergency response workflow for an accidental spill.

References

- 1. biosynce.com [biosynce.com]

- 2. 1-Acetyl-piperidine-4-carbonyl chloride | 59084-16-1 [sigmaaldrich.com]

- 3. southwest.tn.edu [southwest.tn.edu]

- 4. fishersci.com [fishersci.com]

- 5. 1-Acetylpiperidine-4-carbonyl chloride|lookchem [lookchem.com]

- 6. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl 1 g | Buy Online [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.com [capotchem.com]

- 10. capotchem.cn [capotchem.cn]

- 11. peptide.com [peptide.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Key Reactive Sites of 4-Acetylpiperidine-1-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylpiperidine-1-carbonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, focusing on the electrophilic nature of its two carbonyl groups and the nucleophilic potential of the piperidine nitrogen. Through an examination of its chemical properties, reactivity, and spectroscopic data, this document aims to equip researchers with the foundational knowledge required for its effective utilization in synthetic organic chemistry.

Chemical Structure and Properties

This compound possesses a unique structure featuring a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a highly reactive carbonyl chloride moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 59084-16-1 | [1] |

| Molecular Formula | C₈H₁₂ClNO₂ | [2] |

| Molecular Weight | 189.64 g/mol | [3] |

| Appearance | White to cream to orange to brown crystals or powder | [1] |

| Melting Point | 135-137 °C | [3] |

| Boiling Point | 308.0 ± 35.0 °C (Predicted) | [3] |

| Solubility | Soluble in many organic solvents like dichloromethane. Reacts with water. |

Key Reactive Sites and Reactivity

The reactivity of this compound is dominated by the presence of two key electrophilic centers and one potentially nucleophilic center. The interplay of these sites dictates the molecule's role in chemical synthesis.

The Highly Electrophilic Carbonyl Chloride Group

The primary and most reactive site on the molecule is the carbonyl carbon of the acyl chloride at the C-4 position of the piperidine ring.

-

Electronic Effects: The carbon atom of the carbonyl chloride is rendered highly electrophilic due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms. This creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack.

-

Nucleophilic Acyl Substitution: The acyl chloride group readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles. This is the most common and synthetically useful reaction pathway for this molecule. The general mechanism proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion, a good leaving group.

Typical Reactions:

-

Hydrolysis: Reacts vigorously with water to form the corresponding carboxylic acid.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with primary and secondary amines to form amides. This is a particularly important reaction in drug discovery for linking molecular fragments.

-

Friedel-Crafts Acylation: Can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

The Less Electrophilic Acetyl Group

The carbonyl carbon of the N-acetyl group is the second electrophilic site.

-

Reduced Electrophilicity: Compared to the carbonyl chloride, the acetyl carbonyl is significantly less electrophilic. This is due to the resonance donation of the lone pair of electrons from the adjacent nitrogen atom into the carbonyl group. This delocalization of electrons reduces the partial positive charge on the acetyl carbonyl carbon.

dot

Caption: Resonance delocalization in the N-acetyl group.

-

Selective Reactions: This difference in reactivity allows for selective reactions. Nucleophiles will preferentially attack the more electrophilic carbonyl chloride, leaving the acetyl group intact under controlled conditions.

The Non-nucleophilic Piperidine Nitrogen

The nitrogen atom of the piperidine ring is the third key site.

-

Reduced Nucleophilicity and Basicity: In a typical piperidine ring, the nitrogen atom is nucleophilic and basic. However, in this compound, the presence of the electron-withdrawing acetyl group significantly reduces the electron density on the nitrogen atom through resonance (as shown in the diagram above). This makes the nitrogen atom essentially non-nucleophilic and non-basic under normal reaction conditions.

Quantitative Reactivity Data

A study by Hall and Morgan on the reactions of various acyl chlorides with substituted piperidines in benzene solution provides valuable insights. The reactions were found to follow second-order kinetics, being first order in both the acyl chloride and the amine.[4][5]

Table 2: Representative Second-Order Rate Constants for Reactions of Acyl Chlorides with Amines in Benzene at 30°C

| Acyl Chloride | Amine | k₂ (L mol⁻¹ s⁻¹) |

| Dimethylcarbamyl chloride | 2-Methylpiperidine | (Observed bimolecular pathway) |

| Ethyl chloroformate | 2-Methylpiperidine | (Observed bimolecular pathway) |

Note: Specific rate constants for the title compound are not provided in the cited literature but the study establishes the kinetic model for this class of reactions.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. While a complete, published spectrum for the title compound is not available, data from closely related structures can be used for interpretation.

Table 3: Predicted and Analogous Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals for the piperidine ring protons, a singlet for the acetyl methyl group. The chemical shifts will be influenced by the electron-withdrawing groups. For the related tert-butyl 4-acetylpiperidine-1-carboxylate, characteristic peaks are observed for the piperidine ring protons and the acetyl methyl group.[6] |

| ¹³C NMR | Two distinct carbonyl carbon signals are expected. The carbonyl chloride carbon will be at a higher chemical shift (more downfield) compared to the acetyl carbonyl carbon. In related compounds, carbonyl carbons of amides and esters appear in the range of 165-175 ppm.[7] |

| IR Spectroscopy | Two strong C=O stretching bands are anticipated. The acyl chloride carbonyl stretch is typically observed at a higher frequency (around 1785-1815 cm⁻¹) compared to the amide carbonyl stretch (around 1630-1680 cm⁻¹). The IR spectrum of the related 1-Acetyl-4-piperidinecarboxylic acid shows a characteristic carbonyl absorption.[8] |

Experimental Protocols

The high reactivity of the carbonyl chloride group makes this compound a valuable reagent in organic synthesis. Below are representative experimental protocols for common transformations.

General Procedure for Amide Formation (Aminolysis)

This protocol describes the reaction of this compound with a primary or secondary amine to form a new amide bond.

dot

Caption: Workflow for amide synthesis.

Procedure:

-

Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.[9]

General Procedure for Friedel-Crafts Acylation

This protocol outlines the use of this compound to acylate an aromatic ring.

Procedure:

-

To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) at 0 °C under an inert atmosphere, add the aromatic substrate (1.0 equivalent).

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, continuing to stir for an additional 1-4 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable synthetic intermediate due to the differential reactivity of its functional groups. The acyl chloride at the C-4 position is the primary site of reactivity, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. The N-acetyl group, while also containing a carbonyl, is significantly less electrophilic due to amide resonance, allowing for selective transformations. The piperidine nitrogen is rendered non-nucleophilic by the electron-withdrawing acetyl group. This detailed understanding of the key reactive sites, supported by spectroscopic and kinetic insights, enables the strategic design of synthetic routes for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

- 1. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl 1 g [thermofisher.com]

- 2. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester(206989-61-9) 1H NMR [m.chemicalbook.com]

- 7. iris.unica.it [iris.unica.it]

- 8. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]

- 9. Amide Synthesis [fishersci.co.uk]

Commercial Availability and Applications of 4-Acetylpiperidine-1-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetylpiperidine-1-carbonyl chloride, with CAS number 350898-97-0, is a valuable reagent in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive acyl chloride and a protected piperidine ring, makes it a versatile building block for introducing the 4-acetylpiperidine moiety into a wide range of molecular scaffolds. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and application in common organic transformations.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers. The purity of the commercially available product is typically in the range of 95-97%. It is important to note that this compound is moisture-sensitive and should be handled under an inert atmosphere.

Below is a summary of representative suppliers and their product offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 1-Acetyl-piperidine-4-carbonyl chloride | 350898-97-0 | ≥95% | 1g, 5g, 10g |

| Thermo Scientific Chemicals (Alfa Aesar) | 1-Acetylpiperidine-4-carbonyl chloride | 350898-97-0 | 97% | 1g, 5g |

| BLD Pharm | 1-Acetylpiperidine-4-carbonyl chloride | 350898-97-0 | 97%+ | Custom |

| LookChem | 1-Acetylpiperidine-4-carbonyl chloride | 350898-97-0 | 95%+ | 1g, 5g, 10g, 100g |

| ChemBK | 1-Acetylpiperidine-4-carbonyl chloride | 350898-97-0 | 95%+ | Inquire |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₁₂ClNO₂ |

| Molecular Weight | 189.64 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 135-137 °C |

| Boiling Point | 308 °C at 760 mmHg |

| Solubility | Soluble in DMSO (slightly) |

| Storage Conditions | Hygroscopic, store under inert atmosphere, preferably in a refrigerator |

Experimental Protocols

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of 1-acetylisonipecotic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The following protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.

Materials:

-

1-Acetylisonipecotic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend 1-acetylisonipecotic acid (1 equivalent) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with gentle stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C for DCM).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

-

The resulting crude this compound can be used directly in the next step or purified further by recrystallization or distillation under high vacuum, although its thermal instability should be considered.

Application in Friedel-Crafts Acylation

This compound is an excellent acylating agent for Friedel-Crafts reactions, allowing for the introduction of the 4-acetylpiperidine-1-carbonyl moiety onto aromatic and heteroaromatic rings. The following is a general protocol for this transformation.

Materials:

-

This compound

-

Aromatic or heteroaromatic substrate

-

Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), ferric chloride (FeCl₃))

-

Anhydrous inert solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), carbon disulfide (CS₂))

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

-

Quenching solution (e.g., ice-cold water, dilute HCl)

-

Extraction solvent (e.g., ethyl acetate, DCM)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend the Lewis acid (1.1-1.5 equivalents) in the anhydrous solvent.

-

Cool the suspension in an ice bath.

-

In a separate flask, dissolve the aromatic substrate (1 equivalent) and this compound (1.0-1.2 equivalents) in the anhydrous solvent.

-

Transfer the solution of the substrate and acyl chloride to an addition funnel and add it dropwise to the cooled Lewis acid suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time, or warm to room temperature, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and, if necessary, dilute aqueous HCl.

-

Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.